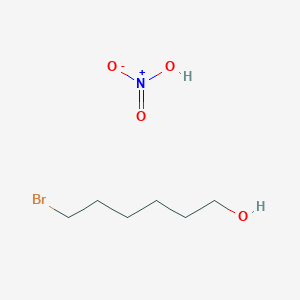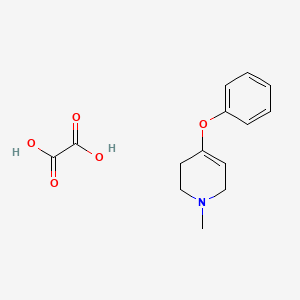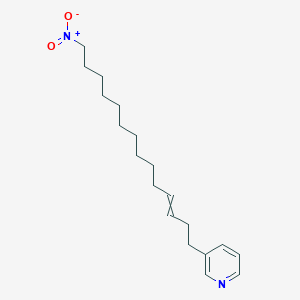
3-(14-Nitrotetradec-3-EN-1-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(14-Nitrotetradec-3-EN-1-YL)pyridine is a chemical compound characterized by a pyridine ring substituted with a nitro group and a tetradec-3-en-1-yl chain
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield the nitro-substituted pyridine .
Industrial Production Methods
Industrial production of 3-(14-Nitrotetradec-3-EN-1-YL)pyridine may involve large-scale nitration processes followed by the addition of the tetradec-3-en-1-yl chain under controlled conditions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-(14-Nitrotetradec-3-EN-1-YL)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic reagents such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino-substituted pyridines, various pyridine derivatives, and other functionalized compounds depending on the specific reaction conditions.
科学的研究の応用
3-(14-Nitrotetradec-3-EN-1-YL)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(14-Nitrotetradec-3-EN-1-YL)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects through pathways involving redox reactions and nucleophilic substitutions .
類似化合物との比較
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the tetradec-3-en-1-yl chain.
4-Nitropyridine: Another nitro-substituted pyridine with different substitution patterns.
2-Nitropyridine: Differently substituted pyridine with distinct chemical properties.
Uniqueness
3-(14-Nitrotetradec-3-EN-1-YL)pyridine is unique due to the presence of the long tetradec-3-en-1-yl chain, which imparts distinct chemical and physical properties compared to other nitropyridines
特性
CAS番号 |
174624-23-8 |
|---|---|
分子式 |
C19H30N2O2 |
分子量 |
318.5 g/mol |
IUPAC名 |
3-(14-nitrotetradec-3-enyl)pyridine |
InChI |
InChI=1S/C19H30N2O2/c22-21(23)17-12-10-8-6-4-2-1-3-5-7-9-11-14-19-15-13-16-20-18-19/h7,9,13,15-16,18H,1-6,8,10-12,14,17H2 |
InChIキー |
KBCWINLTFNVXAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CCC=CCCCCCCCCCC[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, [[(methoxymethyl)thio]methyl]trimethyl-](/img/structure/B12550745.png)

stannane](/img/structure/B12550768.png)


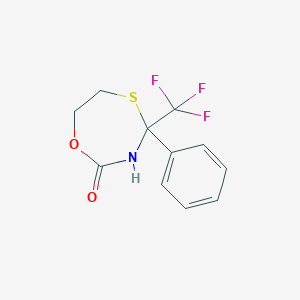

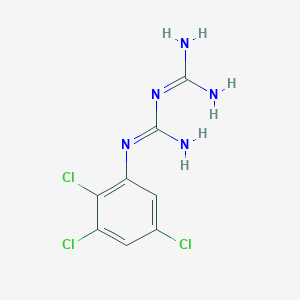
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)

